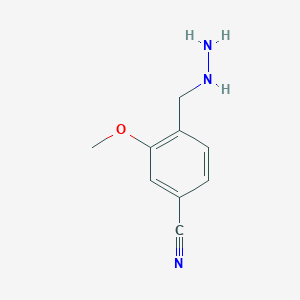

![molecular formula C15H14ClNO3S B2739232 4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 338747-51-6](/img/structure/B2739232.png)

4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

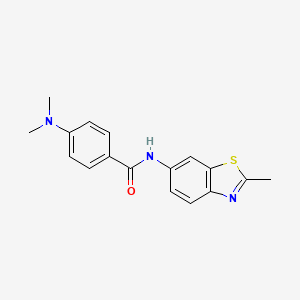

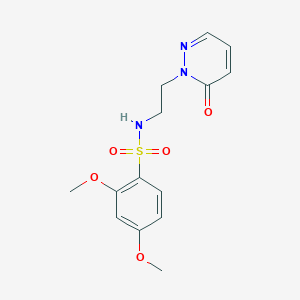

4-[(4-Chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine, commonly referred to as CMB-3, is a heterocyclic sulfonamide compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and chemical biology. CMB-3 is a versatile building block for the synthesis of diverse compounds with potential pharmacological activities, including antibiotics, antifungals, and antiviral agents. CMB-3 has been used for the synthesis of a variety of compounds with potential therapeutic applications, such as antibiotics, antifungals, and antiviral agents.

Scientific Research Applications

Synthesis and Polymer Applications

Polymer Development for Fuel Cells

A novel sulfonic acid-containing benzoxazine monomer was synthesized for use in direct methanol fuel cells. The monomer, when polymerized, exhibited high proton conductivity and low methanol permeability, making it suitable for membrane applications in fuel cells (Yao et al., 2014).

Antimicrobial Activities of Derivatives

New 1,2,4-triazole derivatives were synthesized, showing potential antimicrobial activities against various microorganisms. This research expands the applications of benzoxazine derivatives in the field of antimicrobial agents (Bektaş et al., 2010).

Advanced Materials for Thermosets

Aromatic diamine-based benzoxazines were synthesized, leading to high-performance thermosets with superior thermal properties. This has implications for developing materials with enhanced heat resistance for industrial applications (Lin et al., 2008).

Chemical Synthesis and Characterization

Sulfonamide-Sulfonimide Tautomerism

Research into the tautomerism of sulfonamide derivatives has provided insights into their structural characteristics and potential applications in the synthesis of novel compounds with specific properties (Branowska et al., 2022).

Electro-Chemical Synthesis Approaches

A novel method for synthesizing sulfonated 4H-3,1-benzoxazines via electrochemical radical cascade cyclizations was developed. This represents a metal- and external oxidant-free approach at ambient temperature, indicating potential for greener synthesis methods (He et al., 2020).

Environmental and Analytical Applications

Herbicide Transformation Products

The determination of herbicides and their transformation products in environmental waters showcases the relevance of benzoxazine derivatives in environmental monitoring and analysis (Laganà et al., 2002).

Hydrolysis Mechanism of Herbicides

Studying the hydrolysis mechanism of sulfonylurea herbicides elucidates the degradation pathways and environmental fate of these compounds. Such research is vital for understanding the environmental impact of herbicides and developing more eco-friendly alternatives (Braschi et al., 1997).

properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-3-methyl-2,3-dihydro-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c1-11-10-20-15-5-3-2-4-14(15)17(11)21(18,19)13-8-6-12(16)7-9-13/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKPGCVIAFEFJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

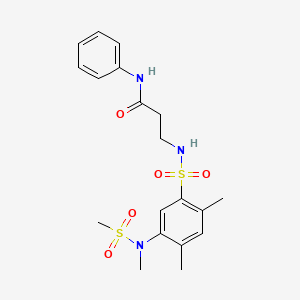

![N-[(6-Cyclopropyloxan-2-yl)methyl]prop-2-enamide](/img/structure/B2739151.png)

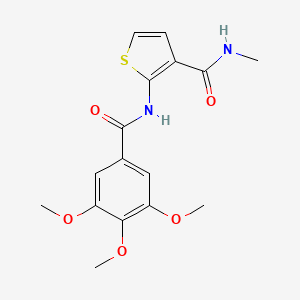

![N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2739156.png)

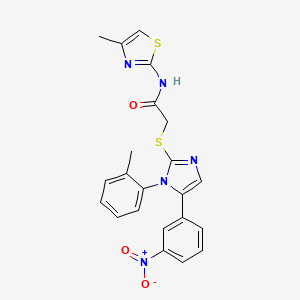

![N-[[4-(2,3-dimethylphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2739162.png)

![N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide](/img/structure/B2739164.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)